8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: The Pivotal Electrophilic Linker in Azapirone Synthesis
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione: The Pivotal Electrophilic Linker in Azapirone Synthesis
Topic: 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3) is a critical pharmaceutical intermediate used primarily in the synthesis of Buspirone and related azapirone anxiolytics.[1][2] Functionally, it serves as a lipophilic, electrophilic linker that connects the pharmacophoric 8-azaspiro[4.5]decane-7,9-dione (spiro-imide) core to the aryl-piperazine moiety essential for 5-HT1A receptor affinity.[1]
In regulatory contexts, this compound is designated as Buspirone EP Impurity L , making its characterization and control vital for API (Active Pharmaceutical Ingredient) purity standards.[1] This guide details its physicochemical properties, synthetic routes, reactivity profile, and analytical signatures.
Molecular Architecture & Identification[1]
The molecule features a spiro-cyclic imide core attached to a 4-chlorobutyl chain.[1] The "spiro" junction creates a sterically bulky, rigid scaffold that prevents metabolic degradation of the imide ring while positioning the alkyl chain for receptor interaction.
Table 1: Chemical Identification Data
| Property | Specification |
| Chemical Name | 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione |
| CAS Number | 21098-11-3 |
| Common Synonyms | Buspirone Impurity L; N-(4-Chlorobutyl)-3,3-tetramethyleneglutarimide |
| Molecular Formula | C₁₃H₂₀ClNO₂ |
| Molecular Weight | 257.76 g/mol |
| SMILES | ClCCCCN1C(=O)CC2(CCCC2)CC1=O |
| InChI Key | BCNBRBQCDHLCBD-UHFFFAOYSA-N |
| Regulatory Status | EP Impurity Standard; API Intermediate |
Physicochemical Profile
Physical State & Solubility[1]
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Appearance: White to off-white crystalline solid.[1]
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Melting Point: Typically low-melting solid (approx. 40–60°C range inferred from analogs; commercial samples often supplied as solids).[1]
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Solubility:
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LogP: Estimated ~2.5–3.0, indicating significant lipophilicity due to the tetramethylene spiro-ring and butyl chain.[1]
Stability[1]
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Hydrolytic Stability: The cyclic imide (glutarimide) ring is susceptible to hydrolysis under strongly alkaline conditions (pH > 10), leading to ring-opening to the corresponding amic acid (8-(4-chlorobutylcarbamoyl)cyclohexanecarboxylic acid).[1]
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Thermal Stability: Generally stable up to ~150°C, allowing for high-temperature alkylation reactions.[1]
Synthesis & Manufacturing
The industrial synthesis employs a convergent alkylation strategy.[1] The high steric hindrance of the spiro-carbon prevents C-alkylation, ensuring exclusive N-alkylation.[1]
Core Synthetic Pathway[1]
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Starting Material: 8-Azaspiro[4.5]decane-7,9-dione (3,3-Tetramethyleneglutarimide).[1][3]
-
Reagent: 1-Bromo-4-chlorobutane (preferred over 1,4-dichlorobutane for selectivity).
-
Conditions: Anhydrous K₂CO₃ in DMF or Acetonitrile at 80–100°C.
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Mechanism: Sₙ2 nucleophilic substitution.[1] The imide nitrogen is deprotonated to form a nucleophilic anion, which attacks the bromine-bearing carbon of the linker.
Process Optimization Insights
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Selectivity Control: Using 1-bromo-4-chlorobutane exploits the leaving group differential (Br > Cl).[1] The imide attacks the Br-end, leaving the Cl-end intact for the next step.[1]
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Impurity Management: Over-alkylation is impossible (only one N-H site).[1] However, dimerization can occur if the product reacts with another equivalent of the starting imide, forming 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione .[1] This is controlled by using a slight excess of the dihaloalkane.[1]
Reactivity & Downstream Applications
This compound is the "electrophilic anchor" in the synthesis of Buspirone.[1] Its primary reactivity is the nucleophilic displacement of the terminal chloride.[1]
The "Finkelstein" Enhancement
While the chloride is a moderate leaving group, reaction rates with aryl-piperazines can be slow.
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Protocol: Addition of catalytic Potassium Iodide (KI) in situ generates the transient 8-(4-Iodobutyl)-... species (Finkelstein reaction).[1]
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Benefit: The iodide is a superior leaving group, accelerating the coupling reaction with 1-(2-pyrimidinyl)piperazine by 5–10 fold.[1]
Buspirone Convergence
The final step involves coupling the chlorobutyl intermediate with 1-(2-pyrimidinyl)piperazine (1-PP).[1]
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Analytical Characterization
Validating the identity of this intermediate requires checking for the distinct chlorobutyl signals and the intact spiro-core.[1]
1H NMR Signature (400 MHz, CDCl₃)
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δ 3.78 (t, 2H): N-CH₂ protons (Deshielded by imide nitrogen).[1]
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δ 3.53 (t, 2H): CH₂-Cl protons (Characteristic triplet for primary chloride).[1]
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δ 2.60 (s, 4H): Imide ring CH₂ protons (Singlet, characteristic of the glutarimide ring).[1]
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δ 1.70–1.85 (m, 4H): Central butyl chain CH₂ protons.[1]
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δ 1.40–1.55 (m, 8H): Spiro-cyclohexane ring protons (Broad multiplet).[1]
Mass Spectrometry (MS)[1]
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Molecular Ion: [M+H]⁺ = 258.1.[1]
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Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes, confirming the presence of a single chlorine atom.[1]
IR Spectroscopy[1][3][6]
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1670–1725 cm⁻¹: Strong doublet carbonyl stretching (C=O), characteristic of cyclic imides.[1]
Safety & Handling
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Hazards: As an alkylating agent, it is a potential mutagen and skin sensitizer .[1] It causes skin and eye irritation.[1]
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Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.[1] Destruct excess material using nucleophilic scavengers (e.g., ethanolic amine solution) before disposal.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13568455, 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione.[1] Retrieved from [Link][1]
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European Pharmacopoeia (Ph.[1] Eur.). Buspirone Hydrochloride Monograph: Impurity L.[1][4] (Standard regulatory reference for impurity profiling).[1]
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Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5] decane-7,9-dione hydrochloride.[1][5] ResearchGate.[1][6][5] Retrieved from [Link]
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Wu, Y.H., et al. (1972). Psychosedative agents.[1] 2. 8-(4-Substituted 1-piperazinylalkyl)-8-azaspiro[4.5]decane-7,9-diones.[1][7][8] Journal of Medicinal Chemistry.[1][9][10] Retrieved from [Link]
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- 4. 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]
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- 8. 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(5-chloro-2-pyrimidinyl)-1-piperazinyl]butyl]- | 2725354-99-2 [chemicalbook.com]
- 9. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
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